molecular formula C18H17NO3S B2382947 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide CAS No. 2034492-72-1

2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

Cat. No.: B2382947
CAS No.: 2034492-72-1
M. Wt: 327.4
InChI Key: HAPGMZBDEXMSEK-UHFFFAOYSA-N
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Description

2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a complex organic compound that features a combination of phenoxy, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.

    2-phenoxy-N-((5-(thiophen-3-yl)benzofuran-2-yl)methyl)propanamide: Contains a benzofuran moiety instead of a simple furan ring.

Uniqueness

The uniqueness of 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-phenoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13(21-15-5-3-2-4-6-15)18(20)19-11-16-7-8-17(22-16)14-9-10-23-12-14/h2-10,12-13H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGMZBDEXMSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(O1)C2=CSC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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